1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde 1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 51773-23-0
VCID: VC0135944
InChI: InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1
SMILES: COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde

CAS No.: 51773-23-0

Cat. No.: VC0135944

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methoxybenzyl)-3,4,5,6,7,8-hexahydroisoquinoline-2(1h)-carbaldehyde - 51773-23-0

Specification

CAS No. 51773-23-0
Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name (1R)-1-[(4-methoxyphenyl)methyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline-2-carbaldehyde
Standard InChI InChI=1S/C18H23NO2/c1-21-16-8-6-14(7-9-16)12-18-17-5-3-2-4-15(17)10-11-19(18)13-20/h6-9,13,18H,2-5,10-12H2,1H3/t18-/m1/s1
Standard InChI Key XSOPBBOEINVWML-GOSISDBHSA-N
Isomeric SMILES COC1=CC=C(C=C1)C[C@@H]2C3=C(CCCC3)CCN2C=O
SMILES COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O
Canonical SMILES COC1=CC=C(C=C1)CC2C3=C(CCCC3)CCN2C=O

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